![molecular formula C9H20N2 B3212130 Methyl[1-(1-methylpiperidin-4-yl)ethyl]amine CAS No. 1096282-35-7](/img/structure/B3212130.png)
Methyl[1-(1-methylpiperidin-4-yl)ethyl]amine
Overview
Description
“Methyl[1-(1-methylpiperidin-4-yl)ethyl]amine” is a chemical compound with the molecular formula C11H23N3 . It has a molecular weight of 197.32 and is also known as "1-(1-Methylpiperidin-4-yl)piperidin-4-amine" .
Synthesis Analysis
The synthesis of “Methyl[1-(1-methylpiperidin-4-yl)ethyl]amine” involves several steps. One method involves the synthesis of 1-Methylpiperidin-4-amine from 1-Methyl-4-piperidone . The raw materials used in this process include Ammonium hydroxide, Potassium hydroxide, Formaldehyde, Formic acid, Isonipecotic acid, Methanol, and Thionyl chloride .Molecular Structure Analysis
The InChI code for “Methyl[1-(1-methylpiperidin-4-yl)ethyl]amine” is 1S/C9H20N2/c1-8(10-2)9-4-6-11(3)7-5-9/h8-10H,4-7H2,1-3H3 . This indicates the presence of two nitrogen atoms and nine carbon atoms in the molecule .Chemical Reactions Analysis
The chemical reactions involving “Methyl[1-(1-methylpiperidin-4-yl)ethyl]amine” are complex and involve several steps. For instance, the IR spectrum shows sp3 C-H stretching vibrations at 2930 cm−1, asymmetric and symmetric stretching vibrations of the –SO2 group at 1365 and 1171 cm−1 respectively .Scientific Research Applications
- Neurotransmitter Modulation : Methyl[1-(1-methylpiperidin-4-yl)ethyl]amine may act as a neurotransmitter or modulate neurotransmitter systems due to its structural similarity to piperidine and piperazine derivatives .
- 5-HT6 Receptor Antagonists : Researchers have explored this compound as part of novel series of 5-HT6 receptor antagonists. These antagonists are implicated in improving cognitive function, making them potential candidates for treating cognitive decline .
Medicinal Chemistry and Drug Development
Organic Synthesis and Catalysis
Safety and Hazards
“Methyl[1-(1-methylpiperidin-4-yl)ethyl]amine” is classified as dangerous according to the GHS (Globally Harmonized System of Classification and Labelling of Chemicals). It has hazard statements H226, H314, and H335, indicating that it is flammable, causes severe skin burns and eye damage, and may cause respiratory irritation .
Future Directions
Piperidine derivatives, including “Methyl[1-(1-methylpiperidin-4-yl)ethyl]amine”, play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
properties
IUPAC Name |
N-methyl-1-(1-methylpiperidin-4-yl)ethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-8(10-2)9-4-6-11(3)7-5-9/h8-10H,4-7H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXXKBZCVDHPLTC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCN(CC1)C)NC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl[1-(1-methylpiperidin-4-yl)ethyl]amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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